[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine
Description
This compound is a fluorinated pyrrolidine derivative featuring a thiophen-2-ylmethyl substituent. Its stereochemistry at the 2S and 4S positions and the fluorine atom at C4 are critical for its structural and electronic properties. The pyrrolidine core is a common motif in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2S/c11-8-4-9(5-12)13(6-8)7-10-2-1-3-14-10/h1-3,8-9H,4-7,12H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQEEHZKUTZSJ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)CC2=CC=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CN)CC2=CC=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169119 | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-1-(2-thienylmethyl)-, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820579-79-0 | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-1-(2-thienylmethyl)-, (2S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820579-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-1-(2-thienylmethyl)-, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the pyrrolidine ring or the thiophene ring, depending on the reducing agent used.
Substitution: The fluorine atom and the thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine or thiophene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to [(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine exhibit potential antidepressant effects. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anti-inflammatory Activity
Studies have shown that certain derivatives of pyrrolidine compounds can exhibit anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases. The thiophene moiety may enhance the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Analgesic Effects
Pyrrolidine derivatives have been investigated for their analgesic effects. This compound may offer new pathways for pain management therapies due to its potential to affect pain signaling pathways in the central nervous system .
Pharmacology
Receptor Modulation
The unique structure of this compound suggests it may act as a modulator for various receptors, including those associated with dopamine and serotonin. This modulation can lead to therapeutic effects in treating psychiatric disorders .
Drug Development
The compound serves as a valuable lead in drug development processes aimed at creating new pharmacological agents. Its synthesis and modification can lead to the discovery of new drugs with enhanced efficacy and reduced side effects compared to existing treatments .
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. The incorporation of thiophene rings into polymer backbones can enhance electrical conductivity and thermal stability, making these materials suitable for applications in electronics and optoelectronics .
Nanomaterials
The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterials. These materials can have applications in catalysis and as sensors due to their unique electronic properties derived from the thiophene component .
Case Study 1: Antidepressant Activity
A recent study evaluated the antidepressant-like effects of a series of pyrrolidine derivatives, including this compound. The results indicated significant improvements in behavioral tests related to depression models in rodents, suggesting a promising avenue for future drug development focused on mental health disorders .
Case Study 2: Anti-inflammatory Properties
Research conducted on the anti-inflammatory potential of pyrrolidine compounds demonstrated that this compound effectively reduced markers of inflammation in vitro and in vivo. This study highlights its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of [(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The thiophen-2-ylmethyl group can contribute to the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three analogs with modifications in the heterocyclic substituent or fluorination pattern (Table 1). These variations influence molecular properties, target engagement, and metabolic stability.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Substituents: Thiophene: The sulfur atom in the thiophene ring enhances lipophilicity and may improve membrane permeability compared to oxazole or thiazole analogs. However, thiophenes are prone to oxidative metabolism, forming reactive intermediates . This structural feature is advantageous for PROTACs, where solubility is critical for ternary complex formation . Thiazole: The thiazole-substituted variant (C₁₀H₁₅FN₃S) demonstrated direct binding to DHTKD1 in a crystal structure, highlighting the role of nitrogen-sulfur interactions in enzyme inhibition .
Fluorination Effects: Mono-fluorination at C4 (target compound) balances metabolic stability and electronic effects. Fluorine’s electronegativity may strengthen hydrogen bonding with targets. Difluoro analogs (e.g., [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine) show enhanced metabolic stability due to reduced susceptibility to cytochrome P450-mediated oxidation .
Synthetic Considerations :
- The target compound’s synthesis likely involves coupling a thiophen-2-ylmethylamine to a fluorinated pyrrolidine core using reagents like HATU and DIPEA, as seen in analogous PROTAC syntheses .
- Thiazole and oxazole analogs require heterocyclic precursors (e.g., 2-methylthiazole-4-methanamine), which may involve additional steps for ring formation .
Metabolism: Thiophene-containing compounds are susceptible to CYP450-mediated oxidation, forming sulfoxides or epoxides. In contrast, oxazole and thiazole rings are less prone to such reactions, as evidenced by the stability of CP-93,393’s pyrimidine-derived metabolites . Fluorination at C4 slows oxidative degradation of the pyrrolidine ring, extending half-life compared to non-fluorinated analogs .
Biological Activity
[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine is a novel compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H12FN3S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter systems and could exhibit antimicrobial properties.
Pharmacological Properties
The compound has shown promising results in various pharmacological assays:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests demonstrated significant inhibition of bacterial growth, indicating its potential as an antibacterial agent .
- Neurotransmitter Modulation : The compound's structure suggests it may interact with serotonin receptors, which could implicate it in mood regulation and anxiety treatment. Further research is needed to elucidate its exact role in neurotransmitter modulation.
- Cancer Cell Line Studies : In cell line assays, the compound showed moderate cytotoxicity against various cancer cell lines, suggesting potential anticancer activity. Notably, it demonstrated selective toxicity towards specific tumor types while sparing normal cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- In Vitro Studies : The compound was tested across a panel of microbial strains and cancer cell lines, revealing a broad spectrum of activity.
- Safety Profile : Toxicity assessments indicated a favorable safety profile at therapeutic concentrations, although long-term studies are necessary to confirm these results.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
